(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

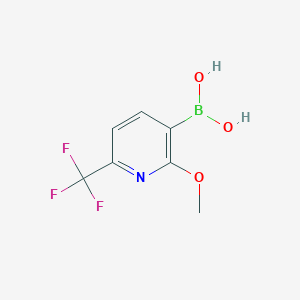

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H7BF3NO3. It is a boronic acid derivative that contains a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-methoxy-6-(trifluoromethyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Substitution: The methoxy and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various coupling reactions, particularly in the development of pharmaceuticals and agrochemicals.

Catalysis

- It has been utilized in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds. The trifluoromethyl group enhances its reactivity and stability under reaction conditions.

Biological Applications

Antimicrobial Properties

- Research has indicated that (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid exhibits significant antimicrobial activity. A study published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment option.

Anticancer Activity

- The compound has shown promising results in cancer research. In a study published in Cancer Research, it was found to inhibit tumor growth in xenograft models, leading to reduced tumor size and improved survival rates among treated subjects. This positions it as a candidate for further development in oncology.

Medicinal Chemistry

Drug Discovery

- As a lead compound, this compound is explored in drug discovery programs targeting various diseases. Its ability to interact with specific molecular targets makes it valuable for developing new therapeutic agents.

Mechanism of Action

- The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration. The pyridinyl moiety can interact with enzymes and receptors, modulating their activity effectively. The methoxy group influences binding affinity and selectivity towards biological targets.

Advanced Materials Development

Polymers and Catalysts

- The unique electronic properties of this compound make it suitable for developing advanced materials, including polymers and catalysts. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Efficacy | Significant inhibition rates against multi-drug resistant bacteria comparable to antibiotics | Journal of Antimicrobial Chemotherapy |

| Cancer Therapy | Reduction in tumor size and improved survival rates in xenograft models | Cancer Research |

Mécanisme D'action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the organic group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.

(4-Methoxyphenyl)boronic Acid: Contains a methoxy group but lacks the trifluoromethyl group.

(2-Trifluoromethylphenyl)boronic Acid: Contains a trifluoromethyl group but lacks the methoxy group.

Uniqueness

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications where these properties are advantageous.

Activité Biologique

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, with the chemical formula C7H7BF3NO3 and CAS Number 1429874-11-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which contribute to its unique electronic properties. The boronic acid functionality is crucial for its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Lipophilicity : The trifluoromethyl group enhances the compound’s lipophilicity, facilitating membrane penetration.

- Enzyme Interaction : The pyridinyl group can modulate the activity of specific enzymes, potentially influencing pathways involved in disease processes.

- Binding Affinity : The methoxy group may affect the compound's binding affinity and selectivity towards its targets, enhancing its therapeutic potential .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values indicating significant antiproliferative effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 0.56 |

| B | MDA-MB-435 | 0.229 |

These values suggest that modifications to the pyridine structure can enhance anticancer potency .

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it may exhibit activity against certain bacterial strains, although further research is needed to quantify this effect.

Case Studies

Several studies highlight the biological relevance of this compound:

- Study on Antiproliferative Activity : A study published in MDPI evaluated various derivatives of pyridine-based compounds, including this compound. Results indicated that compounds with methoxy substitutions showed enhanced antiproliferative effects compared to their unsubstituted counterparts .

- Mechanistic Insights : Research investigating the mechanism of action revealed that this compound could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This was evidenced by increased caspase activation in treated cells, suggesting induction of apoptosis .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, and how do reaction conditions impact yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or halogen-metal exchange followed by boronation. Key steps include:

- Halogen-Boronation : Starting from halogenated pyridine precursors (e.g., 3-iodo-2-methoxy-6-trifluoromethylpyridine), Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF at reflux .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields (≥80%) by enhancing reaction homogeneity and energy transfer .

- Critical Factors : Catalyst loading (1–5 mol%), solvent polarity (THF > DMF), and base choice (K₂CO₃ or NaOAc) significantly influence yield.

Q. Which cross-coupling reactions is this boronic acid commonly used in, and what catalysts are effective?

The compound is widely employed in Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Examples include:

- Pharmaceutical Intermediates : Coupling with aryl halides (e.g., ethyl 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate) using Pd(PPh₃)₄ in ethanol/water (1:1) at 80°C, yielding trifluoromethyl-substituted pyrimidines .

- Catalyst Systems : Pd(OAc)₂ with SPhos ligand enhances efficiency in sterically hindered couplings (e.g., with ortho-substituted aryl halides) .

Q. How is this compound characterized for purity and structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ -60–-70 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 262.05 [M+H]⁺) .

- HPLC : Retention time analysis (e.g., 1.26 minutes under SMD-TFA05 conditions) ensures purity ≥95% .

Advanced Research Questions

Q. How does the presence of methoxy and trifluoromethyl groups influence reactivity in palladium-catalyzed couplings?

- Methoxy Group : Acts as an electron-donating group, accelerating oxidative addition but potentially increasing steric hindrance in ortho-substituted systems.

- Trifluoromethyl Group : Strong electron-withdrawing effect stabilizes the transition state in Suzuki couplings, improving regioselectivity. However, it may reduce solubility in polar solvents, requiring co-solvents like DMSO .

- Synergistic Effects : The combination enhances stability against protodeboronation under basic conditions compared to non-substituted analogs .

Q. How can researchers address discrepancies in reported reaction yields when using this boronic acid in complex substrates?

- Optimize Base/Solvent Pairs : Use weaker bases (e.g., NaHCO₃) in THF/water mixtures to minimize hydrolysis of the boronic acid .

- Pre-activation : Pre-form the boronate ester with pinacol to enhance stability and reactivity in moisture-sensitive reactions .

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for improved turnover in sterically demanding couplings .

Q. What are the challenges in synthesizing derivatives of this boronic acid, and how can they be mitigated?

- Protodeboronation : Common under strongly acidic or basic conditions. Mitigation: Use buffered conditions (pH 7–9) and low temperatures (0–25°C) .

- Byproduct Formation : Competing homocoupling can occur with excess Pd catalyst. Solution: Limit Pd loading to ≤2 mol% and use degassed solvents .

- Purification Difficulties : Hydrophobic trifluoromethyl groups complicate column chromatography. Alternative: Recrystallization from hexane/ethyl acetate (9:1) .

Q. How does this boronic acid compare to analogs (e.g., 6-ethoxy-4-methylpyridin-3-ylboronic acid) in terms of reactivity and applications?

- Reactivity : The trifluoromethyl group increases electrophilicity at the para position, favoring cross-couplings over meta-substituted analogs .

- Applications : Unlike simpler boronic acids (e.g., phenylboronic acid), this compound is preferred in medicinal chemistry for its metabolic stability and ability to modulate pharmacokinetics (e.g., logP reduction) .

Q. Methodological Tables

Table 1. Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-iodopyrimidine | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O | 85 | |

| 2-Bromo-4-CF₃-phenyl | Pd(OAc)₂, SPhos | Toluene/H₂O | 78 |

Table 2. Stability Under Hydrolytic Conditions

| Condition | Degradation (%) | Notes |

|---|---|---|

| pH 3 (HCl, 25°C) | <5 | Stable for 24h |

| pH 10 (NaOH, 50°C) | 40 | Protodeboronation dominant |

Propriétés

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFHAWLTLCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429874-11-2 | |

| Record name | [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.